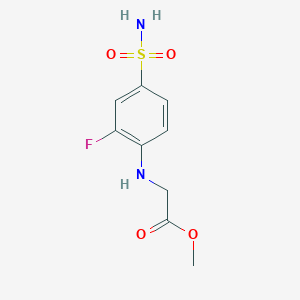

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate is an organic compound with the molecular formula C9H11FN2O4S and a molecular weight of 262.26 g/mol . This compound is characterized by the presence of a fluorine atom, a sulfamoyl group, and a glycinate moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl (2-fluoro-4-sulfamoylphenyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitrophenol and glycine.

Reaction Steps:

Chemical Reactions Analysis

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (2-fluoro-4-sulfamoylphenyl)glycinate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate can be compared with other similar compounds such as:

Methyl Glycidate: Both compounds contain a glycinate moiety, but Methyl Glycidate lacks the fluorine and sulfamoyl groups.

BMK Glycidates: These compounds are also glycidic esters but differ in their structural features and applications.

Methyl (2-fluoro-4-nitrophenyl)glycinate: This compound is a precursor in the synthesis of this compound and lacks the sulfamoyl group.

This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.

Biological Activity

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate is a synthetic compound characterized by its sulfonamide functional group and fluorine substitution, which enhances its biological activity. This article explores the compound's biological properties, particularly its anti-inflammatory potential, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃F₁N₃O₄S

- CAS Number : 1482658-39-8

- Molecular Weight : Approximately 273.30 g/mol

The compound features a methyl ester of glycinate, and the presence of fluorine and sulfonamide groups contributes to its reactivity and solubility, making it a candidate for pharmaceutical applications.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. This enzyme plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation. Compounds with similar structures have demonstrated COX-2 inhibition, suggesting that this compound may also modulate prostaglandin synthesis .

The proposed mechanism of action for this compound involves:

- Inhibition of COX Enzymes : The compound likely binds to the active site of COX-2, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

- Interaction with Biological Targets : Preliminary studies indicate potential interactions with various enzymes involved in inflammatory pathways, which could enhance its therapeutic efficacy.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl 2-fluoro-4-hydroxybenzoate | Hydroxy group instead of sulfonamide | Inhibits cytosolic phospholipase A2 |

| Glycine N-[4-(aminosulfonyl)-2-fluorophenyl]methyl ester | Aminosulfonyl instead of sulfamoyl | Antimicrobial properties |

| Methyl 2-(4-methylphenylsulfonamido)acetate | Methyl substitution on phenyl | Anti-inflammatory effects |

The fluorine substitution in this compound may enhance lipophilicity and bioavailability compared to other compounds, potentially leading to improved pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the development of COX inhibitors, including this compound. For instance, research comparing various COX inhibitors reported IC50 values for related compounds ranging from 0.66 to 2.04 μM . While specific IC50 data for this compound is not yet available, its structural similarities suggest comparable efficacy.

Example Study

A study conducted by Chahal et al. explored several novel derivatives targeting COX enzymes. The findings indicated that compounds exhibiting enhanced structural features showed improved selectivity and potency against COX-2 compared to traditional inhibitors like Celecoxib .

Properties

Molecular Formula |

C9H11FN2O4S |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

methyl 2-(2-fluoro-4-sulfamoylanilino)acetate |

InChI |

InChI=1S/C9H11FN2O4S/c1-16-9(13)5-12-8-3-2-6(4-7(8)10)17(11,14)15/h2-4,12H,5H2,1H3,(H2,11,14,15) |

InChI Key |

DFBRBULNHXSXSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC1=C(C=C(C=C1)S(=O)(=O)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.